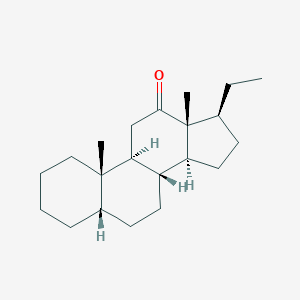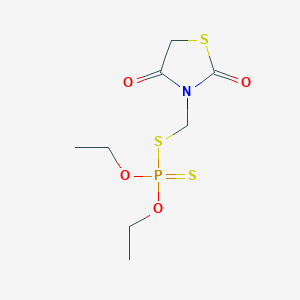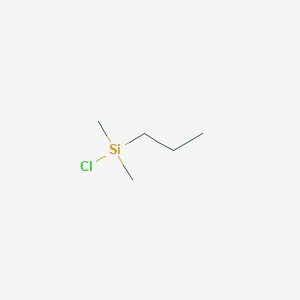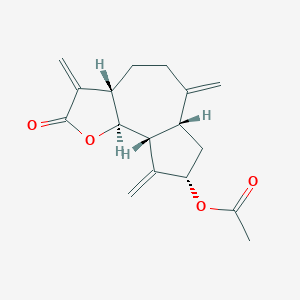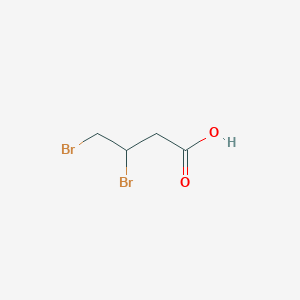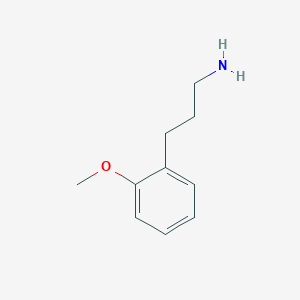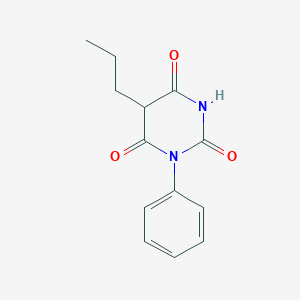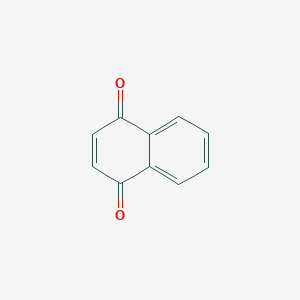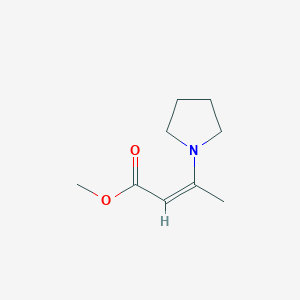
Methyl-3-(N-pyrrolidinyl)crotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-(N-pyrrolidinyl)crotonate, also known as MPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPC is a crotonate derivative that has been synthesized using various methods, including the Knoevenagel condensation reaction.
Wirkmechanismus
Methyl-3-(N-pyrrolidinyl)crotonate acts as a GABA receptor agonist, specifically targeting the GABAA receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to the hyperpolarization of neurons, resulting in decreased neuronal activity. Methyl-3-(N-pyrrolidinyl)crotonate enhances the inhibitory effect of GABA by binding to the GABAA receptor and increasing the opening of chloride ion channels, resulting in increased chloride ion influx and hyperpolarization of neurons.
Biochemische Und Physiologische Effekte
Methyl-3-(N-pyrrolidinyl)crotonate has been shown to have various biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. These effects are due to the enhancement of the inhibitory effect of GABA by Methyl-3-(N-pyrrolidinyl)crotonate. In addition, Methyl-3-(N-pyrrolidinyl)crotonate has been shown to have neuroprotective effects, particularly in the prevention of glutamate-induced neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl-3-(N-pyrrolidinyl)crotonate in lab experiments is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for studying the GABAergic system in the brain. However, one limitation of using Methyl-3-(N-pyrrolidinyl)crotonate is its relatively short half-life, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl-3-(N-pyrrolidinyl)crotonate in scientific research. One potential direction is the development of Methyl-3-(N-pyrrolidinyl)crotonate analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the investigation of the effects of Methyl-3-(N-pyrrolidinyl)crotonate on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the potential therapeutic applications of Methyl-3-(N-pyrrolidinyl)crotonate in neurological and psychiatric disorders, such as anxiety, depression, and epilepsy, warrant further investigation.
Synthesemethoden
Methyl-3-(N-pyrrolidinyl)crotonate can be synthesized using various methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or a ketone with a malonic acid derivative in the presence of a base catalyst. In the case of Methyl-3-(N-pyrrolidinyl)crotonate synthesis, the reaction involves the reaction of crotonaldehyde with N-pyrrolidine malonic acid diethyl ester in the presence of piperidine as a base catalyst. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl-3-(N-pyrrolidinyl)crotonate has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Methyl-3-(N-pyrrolidinyl)crotonate has been used as a tool to study the role of the GABAergic system in the brain. In pharmacology, Methyl-3-(N-pyrrolidinyl)crotonate has been used as a reference compound to study the pharmacokinetics and pharmacodynamics of other drugs. In toxicology, Methyl-3-(N-pyrrolidinyl)crotonate has been used to investigate the effects of environmental toxins on the nervous system.
Eigenschaften
CAS-Nummer |
15424-17-6 |
|---|---|
Produktname |
Methyl-3-(N-pyrrolidinyl)crotonate |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
methyl (Z)-3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7- |
InChI-Schlüssel |
UTIVUPFHBDCEGI-FPLPWBNLSA-N |
Isomerische SMILES |
C/C(=C/C(=O)OC)/N1CCCC1 |
SMILES |
CC(=CC(=O)OC)N1CCCC1 |
Kanonische SMILES |
CC(=CC(=O)OC)N1CCCC1 |
Andere CAS-Nummern |
15424-17-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



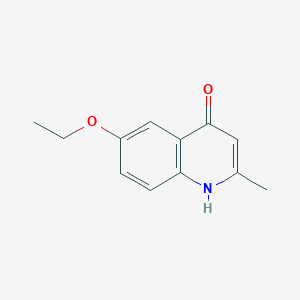
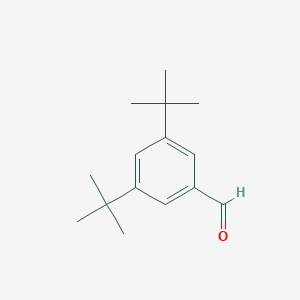
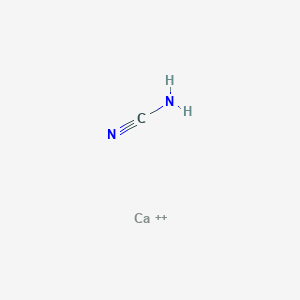
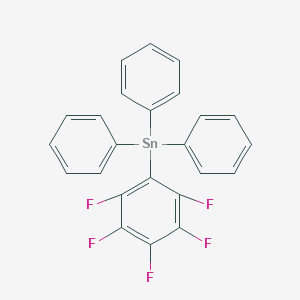
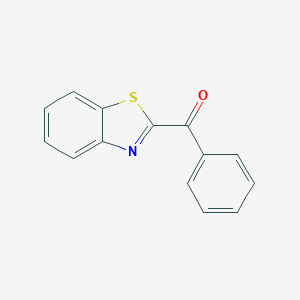
![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
